2-Methyl-4-(2-oxoindoline-3-yl)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid methyl ester
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Overview
Description
2-Methyl-4-(2-oxoindoline-3-yl)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid methyl ester is a complex organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-oxoindoline-3-yl)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid methyl ester typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: This can be achieved through a condensation reaction between a suitable aldehyde and an amine.
Introduction of the Indoline Moiety: This step might involve a cyclization reaction to form the indoline structure.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions might lead to the formation of reduced pyrrole or indoline derivatives.
Substitution: The compound can participate in substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure and biological activity.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The indoline and pyrrole moieties could play a crucial role in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(2-oxoindoline-3-yl)-5-phenyl-1H-pyrrole-3-carboxylic acid methyl ester
- 2-Methyl-4-(2-oxoindoline-3-yl)-5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid methyl ester
Uniqueness
The presence of the 4-chlorophenyl group in 2-Methyl-4-(2-oxoindoline-3-yl)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid methyl ester might confer unique biological activities or chemical reactivity compared to its analogs. This could make it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C21H17ClN2O3 |
---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
methyl 5-(4-chlorophenyl)-2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C21H17ClN2O3/c1-11-16(21(26)27-2)18(19(23-11)12-7-9-13(22)10-8-12)17-14-5-3-4-6-15(14)24-20(17)25/h3-10,17,23H,1-2H3,(H,24,25) |
InChI Key |
KHTDEQDDEDYTDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=C(C=C2)Cl)C3C4=CC=CC=C4NC3=O)C(=O)OC |
Origin of Product |
United States |
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